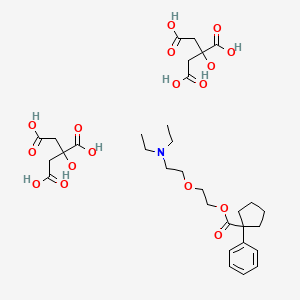![molecular formula C34H51Cl4FN4O B11935370 (+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride](/img/structure/B11935370.png)
(+)-1-[2-(4-Fluorophenyl)-2-(4-isopropylpiperazino)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine tetrahydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MCL0129 tetrahydrochloride is a selective, potent antagonist of the melanocortin-4 receptor (MC4R). This compound is known for its high affinity for MC4R, with a Ki value of 7.9 nM, and its lack of affinity for other melanocortin receptors such as MC1 and MC3 . MCL0129 tetrahydrochloride has been studied for its potential therapeutic applications in treating conditions like anxiety, depression, and obesity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MCL0129 tetrahydrochloride involves multiple steps, starting with the preparation of the core piperazine structure. The key steps include:
Formation of the Piperazine Core: The core piperazine structure is synthesized through a series of reactions involving the condensation of appropriate amines and alkyl halides.
Hydrochloride Formation: The final step involves the conversion of the free base to the tetrahydrochloride salt by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of MCL0129 tetrahydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
MCL0129 tetrahydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxynaphthalenyl group.
Reduction: Reduction reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenated reagents and strong bases like sodium hydride are commonly used
Major Products
The major products formed from these reactions include various derivatives of MCL0129 tetrahydrochloride with modified functional groups, which can be used for further research and development .
科学研究应用
MCL0129 tetrahydrochloride has several scientific research applications:
Chemistry: Used as a tool compound to study the structure and function of melanocortin receptors.
Biology: Investigated for its role in modulating physiological processes such as energy homeostasis and pigmentation.
Medicine: Explored for its potential therapeutic effects in treating anxiety, depression, and obesity.
Industry: Utilized in the development of new drugs targeting the melanocortin system
作用机制
MCL0129 tetrahydrochloride acts as an antagonist at the melanocortin-4 receptor. It binds to the receptor and blocks the agonistic-binding site, preventing the activation of downstream signaling pathways. This inhibition leads to a decrease in cyclic adenosine monophosphate (cAMP) formation, which is a key mediator of the receptor’s effects .
相似化合物的比较
Similar Compounds
MCL0128: Another MC4R antagonist with similar structure but different functional groups.
SHU9119: A non-selective melanocortin receptor antagonist.
Agouti-related peptide (AgRP): An endogenous antagonist of melanocortin receptors
Uniqueness
MCL0129 tetrahydrochloride is unique due to its high selectivity for the melanocortin-4 receptor and its potent antagonistic activity. Unlike other similar compounds, it does not show significant affinity for other melanocortin receptors, making it a valuable tool for studying MC4R-specific pathways and developing targeted therapies .
属性
分子式 |
C34H51Cl4FN4O |
|---|---|
分子量 |
692.6 g/mol |
IUPAC 名称 |
1-[1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride |
InChI |
InChI=1S/C34H47FN4O.4ClH/c1-27(2)38-22-24-39(25-23-38)33(29-11-14-30(35)15-12-29)26-37-20-18-36(19-21-37)17-7-6-10-32-31-9-5-4-8-28(31)13-16-34(32)40-3;;;;/h4-5,8-9,11-16,27,33H,6-7,10,17-26H2,1-3H3;4*1H |
InChI 键 |
VGDBONHXEQIVFN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1CCN(CC1)C(CN2CCN(CC2)CCCCC3=C(C=CC4=CC=CC=C43)OC)C5=CC=C(C=C5)F.Cl.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6Z,8E)-1,8-bis((2R,3R)-3,5,7-trihydroxychroman-2-yl)-5H-benzo[7]annulen-5-one](/img/structure/B11935288.png)
![(6E)-16-(ethylamino)-9,10,18-trihydroxy-4,5-dimethyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B11935295.png)
![2-[2-hydroxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid](/img/structure/B11935309.png)
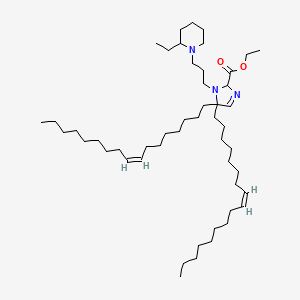
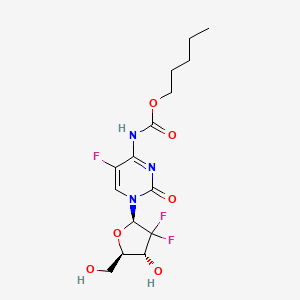
![(3S)-3-methyl-7-[5-methyl-2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-2-[(6-methylpyridin-2-yl)methyl]-3,4-dihydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B11935334.png)
![[3H]pemetrexed](/img/structure/B11935350.png)

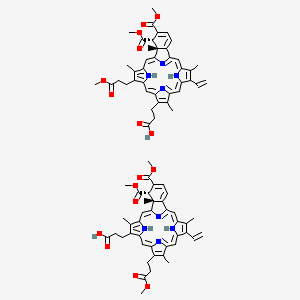
![Ethyl [2-butyl-6-oxo-1-{[2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)[1,1'-biphenyl]-4-yl]methyl}-4-(propan-2-yl)-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B11935386.png)
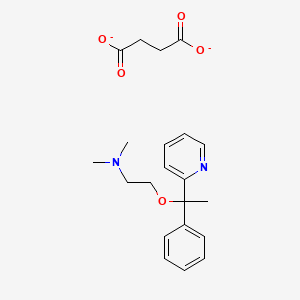
![1-[2-[2-[Bis(2-hydroxydodecyl)amino]ethyl-methylamino]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol](/img/structure/B11935392.png)

